Cas no 1085706-32-6 (rel-(-)-(9R,9'R)-2,4,4',5,5'-Pentahydroxy-2'-methoxy-7,7'-dimethyl[9,9'-bianthracene]-10,10'(9H,9'H)-dione)

rel-(-)-(9R,9'R)-2,4,4',5,5'-Pentahydroxy-2'-methoxy-7,7'-dimethyl[9,9'-bianthracene]-10,10'(9H,9'H)-dione structure
1085706-32-6 structure
Product Name:rel-(-)-(9R,9'R)-2,4,4',5,5'-Pentahydroxy-2'-methoxy-7,7'-dimethyl[9,9'-bianthracene]-10,10'(9H,9'H)-dione
Numéro CAS:1085706-32-6
Le MF:C31H24O8
Mégawatts:524.52
CID:5096676
Update Time:2024-03-03

rel-(-)-(9R,9'R)-2,4,4',5,5'-Pentahydroxy-2'-methoxy-7,7'-dimethyl[9,9'-bianthracene]-10,10'(9H,9'H)-dione Propriétés chimiques et physiques

Nom et identifiant

    • rel-(-)-(9R,9'R)-2,4,4',5,5'-Pentahydroxy-2'-methoxy-7,7'-dimethyl[9,9'-bianthracene]-10,10'(9H,9'H)-dione
    • Piscine à noyau: 1S/C31H24O8/c1-12-4-16-24(18-8-14(32)9-22(35)28(18)30(37)26(16)20(33)6-12)25-17-5-13(2)7-21(34)27(17)31(38)29-19(25)10-15(39-3)11-23(29)36/h4-11,24-25,32-36H,1-3H3/t24-,25-/m1/s1
    • La clé Inchi: LWKILGBKGWRERU-JWQCQUIFSA-N
    • Sourire: C1=C(C)C=C2C(C(C3=C(C=C(OC)C=C3[C@]2([H])[C@]2(C3C(C(C4C2=CC(C)=CC=4O)=O)=C(O)C=C(C=3)O)[H])O)=O)=C1O

rel-(-)-(9R,9'R)-2,4,4',5,5'-Pentahydroxy-2'-methoxy-7,7'-dimethyl[9,9'-bianthracene]-10,10'(9H,9'H)-dione Littérature connexe

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